molecular formula C17H18N2O2 B187870 N-[3-(benzoylamino)propyl]benzamide CAS No. 68388-03-4

N-[3-(benzoylamino)propyl]benzamide

Cat. No.: B187870
CAS No.: 68388-03-4
M. Wt: 282.34 g/mol
InChI Key: MLGLVNOARCEYHW-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)propyl]benzamide is an organic compound with the molecular formula C17H18N2O2 It is characterized by the presence of a benzoylamino group attached to a propyl chain, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzoylamino)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-aminopropylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzoylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles

Biological Activity

N-[3-(benzoylamino)propyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound, supported by data from various studies, including structure-activity relationship (SAR) analyses and case studies.

Chemical Structure and Properties

This compound features a benzamide core structure with an amine group attached to a propyl chain. Its chemical formula is C18H22N2OC_{18}H_{22}N_{2}O, which contributes to its interactions with biological targets.

Structure-Activity Relationship Studies

Research has indicated that modifications to the benzamide structure can significantly influence its biological activity. A study focusing on bis-benzamides demonstrated that the presence of specific functional groups at the N-terminus is crucial for anticancer efficacy. For instance, compounds with a nitro group at the N-terminus exhibited potent antiproliferative activity against prostate cancer cells (IC50 values as low as 16 nM) by disrupting androgen receptor (AR) interactions .

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives

CompoundIC50 (nM)Mechanism of Action
14d16Inhibits AR–PELP1 interaction
D2VariesDisrupts AR transactivation
3HighNo significant activity

The SAR study highlighted that substituents at the C-terminus were more flexible than those at the N-terminus, suggesting that fine-tuning these positions could lead to more effective anticancer agents .

Case Studies in Cancer Treatment

In clinical settings, compounds similar to this compound have shown promise in treating various cancers. For example, a related benzamide derivative was used in radiopharmaceutical therapy for melanoma, demonstrating specific uptake in tumor tissues and minimal toxicity to normal organs . The treatment resulted in significant tumor regression and extended survival in some patients.

Antiviral Activity

Recent studies have explored the antiviral potential of benzamide derivatives against the hepatitis B virus (HBV). Certain benzamide compounds were found to reduce cytoplasmic HBV DNA levels significantly, promoting the formation of empty capsids through specific interactions with HBV core proteins . This mechanism suggests that similar derivatives could be developed into antiviral agents targeting HBV.

Mechanistic Insights

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in cancer cell proliferation.
  • Antiviral Mechanisms : By binding to viral proteins, it inhibits the assembly of viral nucleocapsids, thereby reducing viral replication.

Properties

IUPAC Name

N-(3-benzamidopropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLVNOARCEYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987938
Record name N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68388-03-4
Record name NSC81536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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